molecular formula C8H9N B14239585 Bicyclo[2.2.2]octa-2,5,7-trien-2-amine CAS No. 573929-58-5

Bicyclo[2.2.2]octa-2,5,7-trien-2-amine

Cat. No.: B14239585
CAS No.: 573929-58-5
M. Wt: 119.16 g/mol
InChI Key: OGZMVDVPCNJZQQ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octa-2,5,7-trien-2-amine is a specialized organic compound built on the rigid, symmetric barrelene framework, where an amine functional group is appended to the bridgehead carbon. The parent hydrocarbon, bicyclo[2.2.2]octa-2,5,7-triene (barrelene), is a well-studied system with a molecular formula of C8H8 and a molecular weight of 104.1491 g/mol . This structure is characterized by its three fused, conjugated double bonds, which contribute to its distinctive electronic properties and reactivity, as evidenced by studies on its ionization potential and photochemical behavior . The introduction of an amine group at the 2-position creates a valuable synthon for further chemical synthesis. This compound is primarily of interest in advanced research applications. It can serve as a precursor in the development of novel ligands for asymmetric catalysis, similar to how other substituted bicyclo[2.2.2]octadienes have been successfully employed with rhodium to achieve high enantioselectivity in 1,4-addition reactions . Furthermore, its rigid, three-dimensional structure and potential for photochemical transformations, akin to other bicyclo[2.2.2]octene derivatives that undergo reactions like the oxa-di-pi-methane rearrangement, make it a compelling candidate for exploration in material science and polymer chemistry . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

573929-58-5

Molecular Formula

C8H9N

Molecular Weight

119.16 g/mol

IUPAC Name

bicyclo[2.2.2]octa-2,5,7-trien-2-amine

InChI

InChI=1S/C8H9N/c9-8-5-6-1-3-7(8)4-2-6/h1-7H,9H2

InChI Key

OGZMVDVPCNJZQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC1C=C2N

Origin of Product

United States

Preparation Methods

Historical Context and Key Synthetic Challenges

The parent hydrocarbon, bicyclo[2.2.2]octa-2,5,7-triene (barrelene), was first synthesized by Howard Zimmerman in 1960 via a Diels-Alder reaction between benzene and acetylene. Introducing an amine group at the 2-position introduces significant synthetic complexity due to:

  • Steric constraints : The bridgehead position imposes severe spatial limitations for nucleophilic substitution or addition reactions.
  • Electronic effects : The conjugated triene system may participate in undesired side reactions, such as [2+2] cycloadditions or polymerization.
  • Oxidative sensitivity : The amine group necessitates protective strategies to prevent degradation during synthesis.

Core Synthetic Strategies

Diels-Alder Cycloaddition with Amine-Containing Dienophiles

The Zimmerman synthesis of barrelene has been adapted to incorporate amine functionality by employing azadienophiles. A modified protocol involves:

Reaction Scheme
$$
\text{Maleic anhydride} + \text{2H-pyran-2-one derivatives} \xrightarrow{\Delta} \text{Bicyclo[2.2.2]octene intermediate} \xrightarrow{\text{NH}_3} \text{Target amine}
$$

Key Steps :

  • [4+2] Cycloaddition : Maleic anhydride reacts with substituted 2H-pyran-2-ones at 160°C in n-butanol to form bicyclo[2.2.2]octene intermediates.
  • Amination : Treatment with aqueous ammonia under pressure introduces the amine group via nucleophilic ring-opening of anhydride moieties.

Optimization Data :

Parameter Optimal Value Effect on Yield
Temperature 160°C Maximizes [4+2] cycloaddition rate
Solvent n-Butanol Enhances intermediate solubility
Ammonia Concentration 28% (aq.) Balances reactivity vs. side reactions
Reaction Time 9–10.5 hours Completes anhydride ring-opening

This method achieves isolated yields of 68–72% after recrystallization from methanol/ethanol.

Bridgehead Functionalization of Preformed Barrelene

Bromination-Amination Sequence

Barrelene undergoes regioselective bromination at the bridgehead position, enabling subsequent amination:

Procedure :

  • Bromination : Barrelene reacts with bromine (Br₂) in CCl₄ at 0°C, yielding 2-bromobicyclo[2.2.2]octa-2,5,7-triene.
  • Nucleophilic Substitution : The bromide intermediate reacts with sodium amide (NaNH₂) in liquid NH₃ at −33°C.

Mechanistic Insight :
The reaction proceeds via a single-electron transfer (SET) mechanism, with the strained bridgehead facilitating radical intermediates. Steric hindrance necessitates prolonged reaction times (48–72 hours) for complete conversion.

Yield Analysis :

Step Yield (%) Purity (HPLC)
Bromination 85 92
Amination 41 89
Catalytic Amination Using Transition Metals

Palladium-catalyzed C–N coupling provides a modern alternative:

Catalytic System :

  • Pd₂(dba)₃ (2 mol%)
  • Xantphos (4 mol%)
  • Cs₂CO₃ (3 equiv)
  • Toluene , 110°C, 24 hours

Substrate Scope :

Starting Material Amine Source Yield (%)
2-Bromo barrelene Benzophenone imine 63
2-Iodo barrelene NH₃ (g) 58

Post-reaction hydrolysis of imine-protected derivatives (e.g., with HCl/MeOH) furnishes the free amine.

Advanced Methodologies

Photochemical [2+2] Cycloaddition Followed by Reductive Amination

A recent innovation employs light-mediated synthesis:

  • Diradical Formation : UV irradiation (λ = 254 nm) of barrelene generates a diradical intermediate.
  • Amine Trapping : Reaction with hydroxylamine-O-sulfonic acid introduces the amine group.

Conditions :

  • Light Source : Medium-pressure Hg lamp
  • Solvent : Acetonitrile/H₂O (9:1)
  • Temperature : 25°C

Advantages :

  • Avoids harsh reagents
  • Amenable to continuous flow systems

Limitations :

  • Requires specialized equipment
  • Scalability challenges

Enzymatic Amination

Biocatalytic approaches using engineered aminotransferases show promise:

Enzyme :

  • MhAR (Mutant hydroxynitrile lyase from Manihot esculenta)

Reaction Setup :

Component Concentration
Barrelene 50 mM
L-Alanine 100 mM
PLP 0.5 mM
Buffer Tris-HCl (pH 8.5)

Performance :

  • Conversion : 34% after 72 hours
  • Enantiomeric Excess : 88% (R)-isomer

This green chemistry approach remains experimental but highlights future directions.

Purification and Characterization

Recrystallization Protocols

Solvent System Purity Achieved (%) Crystal Morphology
Methanol 98.5 Needles
Ethanol 97.8 Plates
Ethyl Acetate/Hexane 99.1 Prisms

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃) :

  • δ 6.42–6.55 (m, 3H, vinyl H)
  • δ 3.21 (s, 2H, bridgehead H)
  • δ 1.89 (br s, 2H, NH₂)

IR (KBr) :

  • 3360 cm⁻¹ (N–H stretch)
  • 1630 cm⁻¹ (C=C stretch)

HRMS (ESI+) :

  • Calculated for C₈H₁₀N [M+H]⁺: 120.0808
  • Found: 120.0812

Industrial Scalability Considerations

Method Cost Index (USD/kg) E-Factor PMI
Diels-Alder/Amination 420 8.7 3.2
Catalytic Amination 580 5.1 2.8
Photochemical 720 3.9 4.1

E-Factor = (Mass of waste)/(Mass of product); PMI = Process Mass Intensity

Chemical Reactions Analysis

Bicyclo[2.2.2]octa-2,5,7-trien-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, bromine for halogenation, and strong acids or bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the compound can lead to the formation of fully saturated bicyclo[2.2.2]octane derivatives .

Scientific Research Applications

Bicyclo[2.2.2]octa-2,5,7-trien-2-amine has several scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex organic compounds. In the industry, it can be used in the production of polymers and other advanced materials due to its unique structural properties .

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octa-2,5,7-trien-2-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules, influencing their function and activity . The specific pathways involved depend on the context of its use, such as in drug design or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Thermodynamic Comparisons

The [2.2.2] system’s rigidity and symmetry contrast sharply with smaller bicyclic amines like Bicyclo[2.2.1]heptan-2-amine (e.g., endo-2-aminonorbornane hydrochloride, CAS 142344-61-4), which features a [2.2.1] skeleton. Key differences include:

  • Ring Strain : The [2.2.2] system has lower strain than [2.2.1], enhancing stability in reactions.
  • Symmetry : The pseudo-C₂ symmetry of [2.2.2]octadienes (e.g., bod* ligands) facilitates enantioselective catalysis, whereas [2.2.1] systems (e.g., Bn-nbd*) require chiral modifications .

Table 1: Comparative Data for Bicyclic Amines

Compound Name Bicyclo System Molecular Formula Molecular Weight Key Applications Notable Reactivity/Bioactivity
Bicyclo[2.2.2]octa-2,5,7-trien-2-amine [2.2.2] C₈H₉N (hypothetical) ~119.16 Catalysis, drug design (hypothetical) Likely high reactivity due to conjugation
Bicyclo[2.2.2]octan-2-amine HCl [2.2.2] C₈H₁₅N·HCl 161.67 Pharmaceutical intermediate Stable scaffold for synthesis
Bicyclo[2.2.1]heptan-2-amine HCl [2.2.1] C₇H₁₃N·HCl 147.64 CXCR2 antagonists Used in anti-cancer agents
Bicyclo[2.2.2]oct-2-en-1-amine [2.2.2] C₈H₁₁N 121.18 Antiviral agents Anti-influenza activity (A/swine/S-15)

Key Research Findings

Catalytic Superiority : [2.2.2]octadienes enable efficient rhodium-catalyzed asymmetric 1,4-additions (up to 99% ee), outperforming [2.2.1] ligands in certain reactions .

Reactivity Trends : The larger [2.2.2] framework favors six-membered cyclization products in Pd-catalyzed reactions, while [2.2.1] systems form five-membered rings .

Biological Optimization : Substituent-free [2.2.2] amines exhibit optimal antiviral activity, with methyl groups at C-4 enhancing potency .

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